methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. This compound features a unique combination of an iodophenyl group and a phenylsulfonyl group attached to a glycine moiety. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline, phenylsulfonyl chloride, and glycine methyl ester.
Formation of Intermediate: The 4-iodoaniline is reacted with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-iodophenyl)-N-(phenylsulfonyl)amine.
Coupling Reaction: The intermediate is then coupled with glycine methyl ester under suitable conditions (e.g., using a coupling agent like EDCI or DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation-reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. For instance, in biochemical studies, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate
Uniqueness
Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific types of reactions, such as iodination or cross-coupling, making this compound valuable for certain synthetic applications.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-iodoanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKLALXWWKEJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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